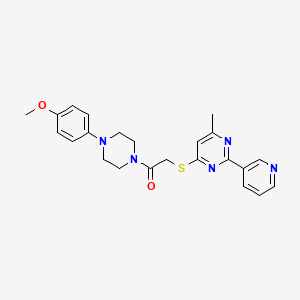
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and the implications of its pharmacological properties based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H25N5O2S, with a molecular weight of 435.55 g/mol. The compound features a piperazine ring, a pyrimidine derivative, and a methoxyphenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O2S |
| Molecular Weight | 435.55 g/mol |
| Purity | ≥95% |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing piperazine and pyrimidine moieties have been shown to inhibit various cancer cell lines effectively.
A study by Shaikh et al. demonstrated that piperazine derivatives could act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The interaction of these compounds with CDK proteins suggests a potential mechanism for their anticancer effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar thioether-containing compounds exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties. This activity is attributed to the ability of the thioether group to disrupt microbial cell membranes .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, particularly in modulating neurotransmitter systems. The presence of the methoxyphenyl group is believed to enhance the affinity for serotonin receptors, which could lead to anxiolytic or antidepressant effects. This is supported by findings that show compounds with similar structures can influence serotonin receptor activity .
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that piperazine-pyrimidine hybrids exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity at micromolar concentrations .
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
- Neuropharmacological Research : A recent investigation into the effects of piperazine compounds on anxiety models in rodents showed promising results, indicating potential therapeutic applications in treating anxiety disorders .
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-17-14-21(26-23(25-17)18-4-3-9-24-15-18)31-16-22(29)28-12-10-27(11-13-28)19-5-7-20(30-2)8-6-19/h3-9,14-15H,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALALUXHOOBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














